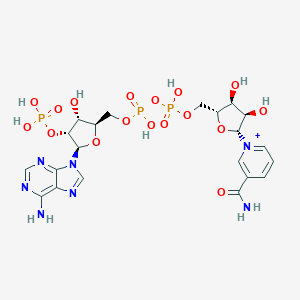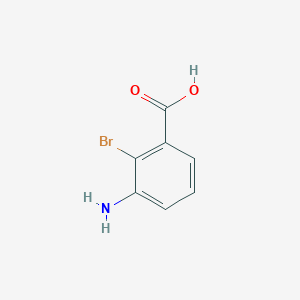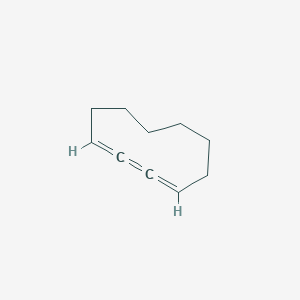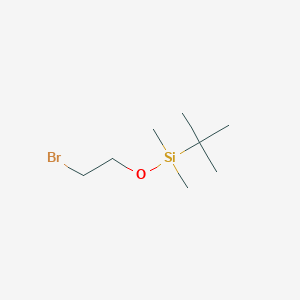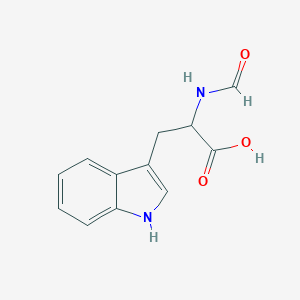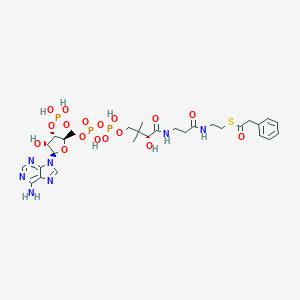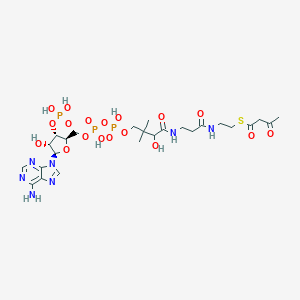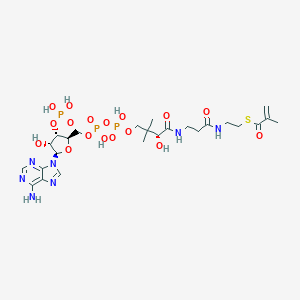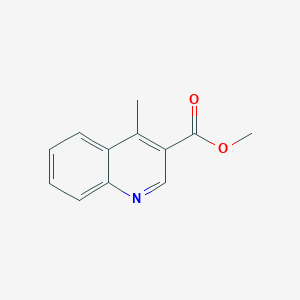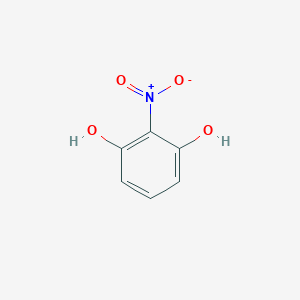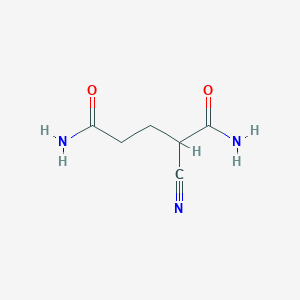
2-Cyanopentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanopentanediamide, also known as CPDA, is a chemical compound that belongs to the class of amides. It has a molecular formula of C7H13N3O2 and a molecular weight of 171.2 g/mol. CPDA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 2-Cyanopentanediamide is not well understood. However, it is believed to work by inhibiting the growth and proliferation of microorganisms. 2-Cyanopentanediamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Efectos Bioquímicos Y Fisiológicos
2-Cyanopentanediamide has been shown to have low toxicity and is relatively non-toxic to mammalian cells. It has been reported to have no significant effects on the liver and kidney function of rats. 2-Cyanopentanediamide has also been shown to have no significant effects on the hematological parameters of rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyanopentanediamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 2-Cyanopentanediamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 2-Cyanopentanediamide has some limitations, such as its limited solubility in water and some organic solvents.
Direcciones Futuras
There are several future directions for the research and development of 2-Cyanopentanediamide. One potential area of research is the development of new drugs based on the 2-Cyanopentanediamide scaffold. Another area of research is the investigation of the potential use of 2-Cyanopentanediamide as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyanopentanediamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Cyanopentanediamide involves the reaction of pentanediamine with cyanogen bromide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
Aplicaciones Científicas De Investigación
2-Cyanopentanediamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities. 2-Cyanopentanediamide has also been investigated for its potential use as a scaffold molecule for the development of new drugs.
Propiedades
Número CAS |
18283-43-7 |
|---|---|
Nombre del producto |
2-Cyanopentanediamide |
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-cyanopentanediamide |
InChI |
InChI=1S/C6H9N3O2/c7-3-4(6(9)11)1-2-5(8)10/h4H,1-2H2,(H2,8,10)(H2,9,11) |
Clave InChI |
OEHZJTODUAJYIU-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C(C#N)C(=O)N |
SMILES canónico |
C(CC(=O)N)C(C#N)C(=O)N |
Otros números CAS |
18283-43-7 |
Sinónimos |
Glutaramide, 2-cyano- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



